N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-3-phenylpropanamide
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Description
N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-3-phenylpropanamide, commonly known as ADQ, is a synthetic compound that has attracted the attention of the scientific community due to its potential applications in medical research. ADQ belongs to the class of quinoline derivatives and has been shown to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant effects. In
Scientific Research Applications
Catalysis
Copper(II)-catalyzed remote sulfonylation of aminoquinolines, including N-(quinolin-8-yl)benzamide derivatives, has been developed, generating environmentally benign byproducts and offering a more environmentally friendly alternative to previous methods. This process is significant for the synthesis of derivatives with potential applications in various chemical reactions and materials science (Xia et al., 2016).
Antimicrobial and Antiprotozoal Activities
Newer quinoxaline-oxadiazole hybrids, designed from the parent compound 2-hydroxy quinoxaline, showed promising antibacterial, antifungal, and anti-Trypanosoma cruzi activities. This indicates their potential as therapeutic agents against microbial and protozoal infections (Patel et al., 2017).
Chemical Synthesis and Reactivity
The synthesis and reactivity of various quinoline derivatives have been explored, including the formation of novel carboxamide derivatives of 2-quinolones with antimicrobial and antitubercular activities, indicating their potential in drug discovery and development (Kumar et al., 2014). Another study focused on the synthesis of pyrazoline incorporated 2-quinolones, which were evaluated for their antioxidant and cytotoxic activities against Ehrlich Ascites Carcinoma cells, underscoring their potential in cancer research (Kumar et al., 2016).
properties
IUPAC Name |
N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-3-phenylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2/c1-15(23)22-13-5-8-17-14-18(10-11-19(17)22)21-20(24)12-9-16-6-3-2-4-7-16/h2-4,6-7,10-11,14H,5,8-9,12-13H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSRNPNFIEWGTQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC2=C1C=CC(=C2)NC(=O)CCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-phenylpropanamide |
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